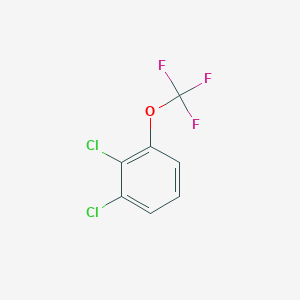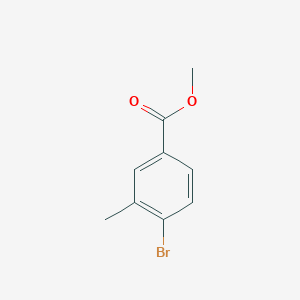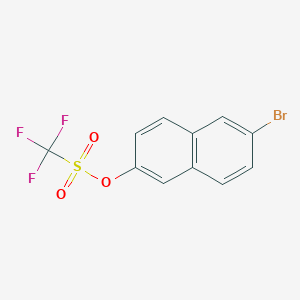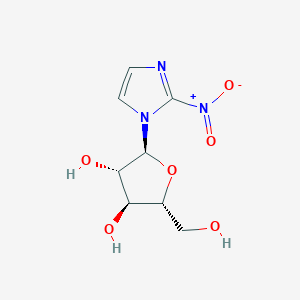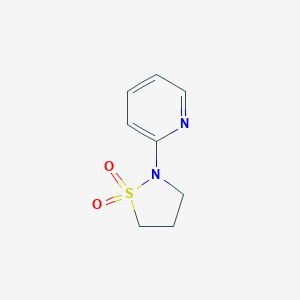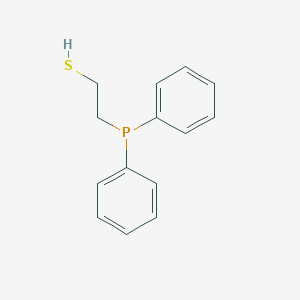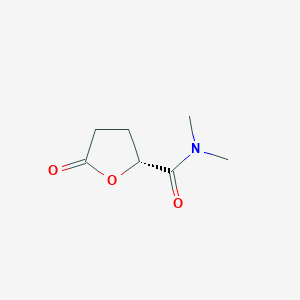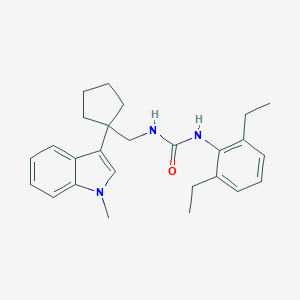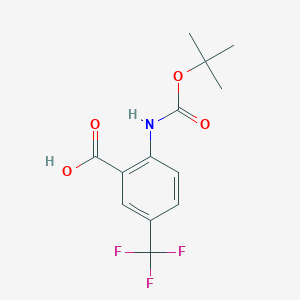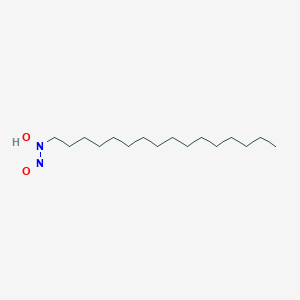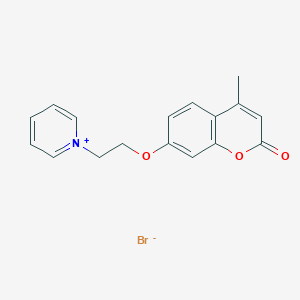
1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide, also known as MBPEP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MBPEP is a pyridinium salt derivative of the flavonoid compound, 7-hydroxycoumarin, and has been shown to exhibit a range of biochemical and physiological effects.
作用机制
1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide acts as a selective negative allosteric modulator of mGluR5 receptors, which are G protein-coupled receptors that are widely expressed in the brain. By binding to the allosteric site on the receptor, 1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide reduces the activity of mGluR5, leading to a decrease in the release of excitatory neurotransmitters such as glutamate. This results in a reduction in neuronal activity, which is thought to underlie its therapeutic effects.
生化和生理效应
1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of mGluR5 activity, the reduction of glutamate release, and the modulation of synaptic plasticity. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, 1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide has been shown to have a neuroprotective effect, reducing neuronal damage in animal models of stroke and traumatic brain injury.
实验室实验的优点和局限性
One of the main advantages of 1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide is its selectivity for mGluR5 receptors, which allows for targeted modulation of neuronal activity. It also has a good safety profile and is well-tolerated in animal models. However, one limitation of 1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide is its relatively short half-life, which may limit its therapeutic potential. In addition, further studies are needed to determine its efficacy and safety in human subjects.
未来方向
There are several potential future directions for research on 1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide. One area of interest is the development of more potent and selective mGluR5 antagonists, which may have improved therapeutic potential. Another area of research is the investigation of the potential use of 1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide in the treatment of other neurological disorders, such as schizophrenia and autism. Finally, further studies are needed to determine the safety and efficacy of 1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide in human subjects, which may pave the way for its use as a therapeutic agent.
合成方法
The synthesis of 1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide is a multi-step process that involves the reaction of 7-hydroxycoumarin with pyridine to form the intermediate compound, 7-(pyridin-2-yl)coumarin. This intermediate is then reacted with 2-bromoethanol to form the final product, 1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide. The synthesis of 1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide has been optimized to yield high purity and high yields.
科研应用
1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to selectively inhibit the activity of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in a range of neurological disorders such as anxiety, depression, and addiction. 1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
性质
CAS 编号 |
155272-58-5 |
|---|---|
产品名称 |
1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide |
分子式 |
C17H16BrNO3 |
分子量 |
362.2 g/mol |
IUPAC 名称 |
4-methyl-7-(2-pyridin-1-ium-1-ylethoxy)chromen-2-one;bromide |
InChI |
InChI=1S/C17H16NO3.BrH/c1-13-11-17(19)21-16-12-14(5-6-15(13)16)20-10-9-18-7-3-2-4-8-18;/h2-8,11-12H,9-10H2,1H3;1H/q+1;/p-1 |
InChI 键 |
LWLXEQHHKQZBAJ-UHFFFAOYSA-M |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC[N+]3=CC=CC=C3.[Br-] |
规范 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC[N+]3=CC=CC=C3.[Br-] |
同义词 |
Pyridinium, 1-(2-((4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, br omide |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



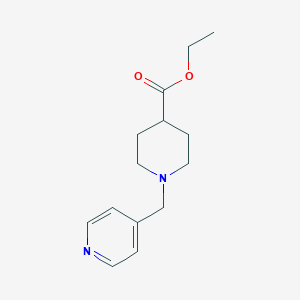
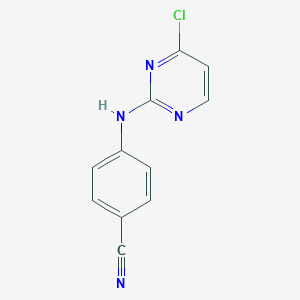
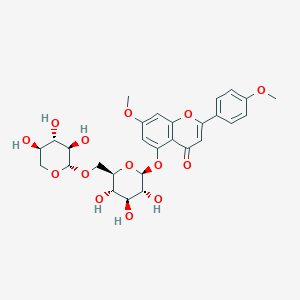
![(2s)-2,5,7,8-Tetramethyl-2-[(4r,8s)-4,8,12-trimethyltridecyl]-3,4-dihydro-2h-chromen-6-ol](/img/structure/B120624.png)
